molecular formula C8H17NO5 B1676588 Miglitol CAS No. 72432-03-2

Miglitol

カタログ番号: B1676588
CAS番号: 72432-03-2
分子量: 207.22 g/mol
InChIキー: IBAQFPQHRJAVAV-ULAWRXDQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Miglitol is an alpha-glucosidase inhibitor primarily used to manage type 2 diabetes mellitus by improving glycemic control . It has also shown potential as an anti-obesity drug .

Scientific Research Applications

Diabetes Management: this compound is effective in reducing both fasting and postprandial plasma glucose levels, leading to improved glycemic control in patients with type 2 diabetes . Clinical trials have demonstrated that this compound significantly improves glycemic control over 6 to 12 months .

  • Mechanism of Action this compound inhibits intestinal alpha-glucosidase enzymes, which are responsible for breaking down complex carbohydrates into glucose . This inhibition delays glucose absorption, reducing postprandial hyperglycemia . Unlike sulfonylureas, this compound does not enhance insulin secretion .
  • Clinical Efficacy this compound monotherapy is effective and safe for patients with non-insulin-dependent diabetes mellitus (NIDDM) . Compared to glibenclamide, this compound is less effective at reducing HbA1c levels but causes more gastrointestinal side effects . However, glibenclamide can lead to hypoglycemia, hyperinsulinemia, and weight gain, which are undesirable in NIDDM patients .
  • Combination Therapy this compound can be used in combination with other oral antidiabetic agents or insulin to improve glycemic control when diet and other pharmacological interventions are not sufficient . Its mechanism of action is different from that of sulfonylureas, allowing for an additive effect when used together . this compound may also diminish the weight-increasing effects of sulfonylureas .

Obesity Treatment: this compound has demonstrated potential as a therapeutic drug against obesity .

  • Animal Studies Studies using rodent models of obesity have shown that this compound reduces body weight and ameliorates insulin resistance . this compound reduces body weight gain without affecting food intake in obese rodent models . The reduction in body weight is associated with a decrease in epididymal white adipose tissue .
  • Mechanism of Action this compound's anti-obesity effect is attributed to increased energy expenditure by upregulating UCP1 expression in brown adipose tissue (BAT) in mice . this compound increases oxygen consumption and promotes heat generation in interscapular BAT . It enhances β-adrenergic signaling, leading to the upregulation of UCP1 .
  • Additional Benefits this compound influences bile acid metabolism and regulates the secretion of incretin hormones .

This compound Compared to Other Treatments

FeatureThis compoundGlibenclamide
Primary UseType 2 Diabetes Management, Potential Obesity TreatmentType 2 Diabetes Management
Mechanism of ActionInhibits intestinal alpha-glucosidase enzymes, delaying glucose absorption Increases insulin secretion
HbA1c ReductionLess effective than glibenclamide More effective than this compound
Side EffectsGastrointestinal disturbances (flatulence, diarrhea) Hypoglycemia, hyperinsulinemia, weight gain
Effects on Body WeightMay reduce body weight in obese individuals May cause weight gain
Effects on Insulin LevelsReduces postprandial serum insulin levels Increases postprandial insulin levels
Potential Additional BenefitShown to inhibit adipogenesis of white adipocytes in vitro, activate brown adipose tissue in mice, influence bile acid metabolism in mice, and regulate the secretion of incretin hormones in humans N/A

Safety and Tolerability

化学反応の分析

反応の種類: ミグリトールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件: たとえば、ミグリトールの合成では、スウェーン酸化が使用され、これはオキサリルクロリドやジメチルスルホキシドなどの試薬を使用します。 水素化反応は通常、水素ガスと適切な触媒を含みます .

生成される主要な生成物: これらの反応から生成される主要な生成物は、ミグリトール自体と、N-2-ヒドロキシエチルグルカミンや6-(N-ヒドロキシエチル)-アミノ-6-デオキシ-α-L-ソルボフラノースなどの中間体です .

科学研究の応用

ミグリトールは、科学研究において幅広い用途があります。 それは、主に2型糖尿病の治療に、血糖コントロールを改善するために使用されます 。 さらに、ミグリトールは肥満に対する効果も有することが、増えつつある証拠があります。 成人患者の臨床試験と肥満のげっ歯類モデルの両方で、体重を減らし、インスリン抵抗性を改善することが示されています ミグリトールは、脂肪生成、褐色脂肪組織の活性化、胆汁酸の代謝、インクレチンホルモンの分泌に対する影響を研究するためにも使用されます .

類似化合物との比較

ミグリトールは、アカルボースやボグリボースなどの他のα-グルコシダーゼ阻害剤に似ています。 これらの化合物も、複雑な炭水化物をグルコースに分解するのを阻害し、食後の高血糖を抑制します ミグリトールは、全身的に吸収されるのに対し、アカルボースは吸収されないという点でユニークです さらに、ミグリトールは、他のα-グルコシダーゼ阻害剤には一般的に見られない特徴である、潜在的な抗肥満効果があることが示されています .

類似化合物のリスト:
  • アカルボース
  • ボグリボース
  • メトホルミン(異なるメカニズムで作用しますが)
  • セマグルチド(異なるメカニズムで作用する別の糖尿病薬)

生物活性

Miglitol is an oral antidiabetic agent classified as an alpha-glucosidase inhibitor. Its primary mechanism of action involves delaying the absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels. This article delves into the biological activity of this compound, highlighting its effects on glucose metabolism, mechanisms of action, safety profile, and clinical efficacy based on diverse research findings.

This compound inhibits the enzyme alpha-glucosidase in the small intestine, which is responsible for breaking down complex carbohydrates into simple sugars. By inhibiting this enzyme, this compound slows the digestion and absorption of carbohydrates, leading to a decrease in postprandial blood glucose levels. This mechanism is particularly beneficial for patients with Type 2 diabetes mellitus (T2DM) who struggle with postprandial hyperglycemia.

Efficacy in Type 2 Diabetes Mellitus

Several studies have evaluated the efficacy of this compound in managing T2DM:

  • Study Comparison : A study comparing this compound to glibenclamide demonstrated that while this compound reduced HbA1c levels by an average of 0.75%, glibenclamide achieved a reduction of 1.01% over 24 weeks. Both treatments effectively lowered fasting and postprandial blood glucose levels, with this compound showing a more favorable profile concerning hypoglycemia and weight gain .
  • Combination Therapy : Research has shown that combining this compound with insulin improves glycemic control in patients inadequately managed by insulin alone. In one study, patients receiving this compound alongside insulin therapy experienced significant reductions in postprandial glucose levels and insulin dosage .
Treatment GroupHbA1c Reduction (%)Postprandial Glucose Reduction (mg/dL)
This compound0.75Significant reduction
Glibenclamide1.01Significant reduction
This compound + InsulinModestSignificant reduction

Biological Effects Beyond Glycemic Control

Recent studies have uncovered additional biological activities associated with this compound:

  • Melanogenesis Inhibition : Research indicates that this compound may downregulate melanogenesis in melanoma cells through several signaling pathways, including PKA and MAPK pathways. This effect suggests potential applications beyond diabetes management, particularly in dermatological contexts .
  • Anti-inflammatory Properties : this compound has been observed to suppress postprandial increases in inflammatory markers such as interleukin-6 (IL-6), indicating its potential role in mitigating inflammation associated with metabolic disorders .

Safety Profile

This compound is generally well-tolerated; however, gastrointestinal side effects are common due to its mechanism of action. The most frequently reported adverse effects include:

  • Flatulence
  • Diarrhea
  • Abdominal pain

A study comparing the safety of this compound with metformin showed that while both treatments had adverse effects, this compound was associated with a higher incidence of gastrointestinal issues but fewer severe hypoglycemic events compared to metformin .

Case Studies

  • Case Study on Combination Therapy : A clinical trial involving 43 patients with Type 1 diabetes on intensive insulin therapy demonstrated that co-administration of this compound significantly reduced postprandial hyperglycemia without increasing the risk of severe hypoglycemia .
  • Longitudinal Study : A longitudinal study assessed the long-term effects of this compound in T2DM patients over five years, noting sustained improvements in glycemic control and a stable safety profile throughout the treatment duration .

特性

IUPAC Name

(2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO5/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11/h5-8,10-14H,1-4H2/t5-,6+,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQFPQHRJAVAV-ULAWRXDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023323
Record name Miglitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble, Soluble in water, 6.10e+02 g/L
Record name Miglitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

In contrast to sulfonylureas, miglitol does not enhance insulin secretion. The antihyperglycemic action of miglitol results from a reversible inhibition of membrane-bound intestinal a-glucoside hydrolase enzymes. Membrane-bound intestinal a-glucosidases hydrolyze oligosaccharides and disaccharides to glucose and other monosaccharides in the brush border of the small intestine. In diabetic patients, this enzyme inhibition results in delayed glucose absorption and lowering of postprandial hyperglycemia., Miglitol is a desoxynojirimycin derivative that delays the digestion of ingested carbohydrates, thereby resulting in a smaller rise in blood glucose concentration following meals. As a consequence of plasma glucose reduction, miglitol tablets reduce levels of glycosylated hemoglobin in patients with Type II (non-insulin-dependent) diabetes mellitus. Systemic nonenzymatic protein glycosylation, as reflected by levels of glycosylated hemoglobin, is a function of average blood glucose concentration over time., Miglitol inhibits alpha-glucosidase enzymes (e.g., sucrase, glucoamylase, maltase, isomaltase) that hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestinal brush border. The drug has little or no inhibitory effect on trehalase, lactase, or pancreatic alpha-amylase; it is not expected to produce lactose intolerance. Miglitol delays carbohydrate breakdown and glucose absorption and reduces postprandial hyperglycemia in diabetic patients; fasting blood glucose concentrations are mildly decreased., In contrast to sulfonylurea antidiabetic agents, miglitol does not enhance insulin secretion. The drug does not produce hypoglycemia when given as monotherapy in the fasted or postprandial state. When used in combination with sulfonylurea antidiabetic agents, miglitol reduces the insulinotropic and weight-increasing effects of sulfonylureas. Miglitol does not produce clinically important weight loss., Oral administration of miglitol has been reported to produce glucagon-like peptide 1 (GLP-1). /The authors/ hypothesized that p.o. administration of miglitol, an absorbable antidiabetic drug, reduces myocardial infarct size by stimulating GLP-1 receptors and inhibiting glycogenolysis in the myocardium. The effects of p.o. and i.v. administration of miglitol on myocardial infarct size were compared in a rabbit model of ischemia induced by 30 min of coronary occlusion and 48 hr of reperfusion. The levels of phospho(p)-PI3kinase and p-Akt were measured in cardiac tissue by use of Western blot analysis. Both p.o. and i.v. administration of miglitol reduced the infarct size, and this effect was greater after p.o. than after i.v. administration under similar plasma miglitol concentrations. The reduction in infarct size induced by p.o. miglitol but not that induced by i.v. miglitol was partially inhibited by treatment with exendin(9-39), a GLP-1 receptor blocker. Both p.o. and i.v. miglitol improved ejection fraction and +/-dP/dt after myocardial infarction. Miglitol administered p.o. but not i.v. up-regulated the myocardial expression of phospho(p)-PI3kinase and p-Akt following myocardial infarction; an effect that was inhibited by exendin(9-39). Administration of miglitol p.o. reduces myocardial infarct size through stimulation of GLP-1 receptors and activation of PI3kinase-Akt pathway in addition to the inhibition of glycogenolysis. These findings may have clinical implications for the p.o. administration of miglitol for the treatment of patients with diabetes mellitus combined with coronary artery disease., Imino sugars are used to treat type 2 diabetes mellitus (miglitol (Glyset)) and lysosomal storage disorders (miglustat (Zavesca)) based on the inhibition of alpha-glucosidases and glucosyltransferases. In this substrate specificity study, /investigators/ examined the interactions of imino sugars with a novel human glucose sensor, sodium/glucose cotransporter type 3 (hSGLT3), using expression in Xenopus laevis oocytes and electrophysiology. The results for hSGLT3 are compared with those for alpha-glucosidases and human SGLT type 1 (hSGLT1), a well characterized sodium/glucose cotransporter of the SGLT family. In general, substrates have lower apparent affinities (K0.5) for hSGLT3 than hSGLT1 (D-glucose, alpha-methyl-D-glucose, 1-deoxy-D-glucose, and 4-deoxy-4-fluoro-D-glucose exhibit K0.5 values of 19, 21, 43, and 17 mM, respectively, for hSGLT3, and 0.5, 0.7, 10, and 0.07 mM, respectively, for hSGLT1). However, specificity of hSGLT3 binding is greater (D-galactose and 4-deoxy-4-fluoro-D-galactose are not hSGLT3 substrates, but have hSGLT1 K0.5 values of 0.6 and 1.3 mM). An important deviation from this trend is potent hSGLT3 activation by the imino sugars 1-deoxynojirimycin (DNJ), N-hydroxylethyl-1-deoxynojirimycin (miglitol), N-butyl-1-deoxynojirimycin (miglustat), N-ethyl-1-deoxynojirimycin, and 1-deoxynojirimycin-1-sulfonic acid, with K0.5 values of 0.5 to 9 microM. The diastereomer 1-deoxygalactonojirimycin activates hSGT3 with a K0.5 value of 11 mM, a 3000-fold less potent interaction than is observed for DNJ (4 microM). These imino sugar binding characteristics are similar to those for alpha-glucosidases, but there are no interactions with hSGLT1. This work provides insights into hSGLT3 and -1 substrate binding interactions, establishes a pharmacological profile to study endogenous hSGLT3, and may have important ramifications for the clinical application of imino sugars.
Record name Miglitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to pale-yellow powder, Crystals from ethanol

CAS No.

72432-03-2
Record name Miglitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72432-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Miglitol [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miglitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dideoxy-1,5-[(2-hydroxyethyl)imino]-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.069.670
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIGLITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5436JAQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Miglitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

114 °C
Record name Miglitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Miglitol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8022
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Miglitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014634
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miglitol
Reactant of Route 2
Reactant of Route 2
Miglitol
Reactant of Route 3
Reactant of Route 3
Miglitol
Reactant of Route 4
Reactant of Route 4
Miglitol
Reactant of Route 5
Reactant of Route 5
Miglitol
Reactant of Route 6
Miglitol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。